
10TR-PENTADECENOIC ACID
Overview
Description
10TR-PENTADECENOIC ACID is a monounsaturated fatty acid characterized by a 15-carbon chain (pentadecanoic acid backbone) with a trans-configured double bond at the 10th position. This structural specificity distinguishes it from saturated fatty acids and cis-isomers, influencing its physicochemical properties and biological interactions.
Biological Activity
10-Pentadecenoic acid, also known as 10TR-Pentadecenoic acid, is an unsaturated fatty acid with significant biological activities. Its molecular formula is , and it features a double bond located at the 10-position. This compound has garnered attention for its potential health benefits and therapeutic applications, particularly in the context of metabolic and inflammatory diseases.
Overview of Biological Activities
Recent studies have highlighted several key biological activities associated with 10-pentadecenoic acid, particularly its effects on metabolic pathways, inflammation, and cell proliferation. The compound has been shown to exhibit the following properties:
- Anti-inflammatory Effects : It has demonstrated broad anti-inflammatory actions across various human cell systems.
- Antiproliferative Properties : 10-pentadecenoic acid can inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
- Mitochondrial Function Repair : The compound has been implicated in repairing mitochondrial functions, which is crucial for cellular energy metabolism.
- Regulation of Glucose Metabolism : It plays a role in modulating glucose levels, potentially benefiting individuals with insulin resistance or type 2 diabetes.
The biological activities of 10-pentadecenoic acid are mediated through several mechanisms:
- Activation of AMPK (AMP-activated protein kinase) : This pathway is essential for regulating energy balance and has implications in longevity and metabolic health.
- Inhibition of mTOR (mechanistic target of rapamycin) : By inhibiting mTOR, the compound may influence cell growth and proliferation.
- PPAR Activation : It acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.
Comparative Studies
Comparative studies have evaluated the efficacy of 10-pentadecenoic acid against other fatty acids like eicosapentaenoic acid (EPA) and therapeutic agents such as rapamycin and metformin.
Compound | Optimal Dose (µM) | Annotated Activities | Non-Cytotoxic |
---|---|---|---|
10-Pentadecenoic Acid | 17 | 36 | Yes |
Rapamycin | 9 | 32 | Yes |
Metformin | 5000 | 17 | Yes |
Eicosapentaenoic Acid | 17 | 7 | Yes |
The data indicate that at optimal doses, 10-pentadecenoic acid exhibits a higher number of annotated activities compared to metformin and eicosapentaenoic acid, suggesting its potential as a more versatile therapeutic agent .
Case Studies
-
Metabolic Syndrome :
A study demonstrated that supplementation with pentadecanoic acid was negatively correlated with markers of metabolic syndrome, including leptin and plasminogen activator inhibitor-1. The compound showed potential in improving insulin sensitivity through the activation of AMPK pathways . -
Cancer Research :
In vitro studies indicated that 10-pentadecenoic acid could reduce the severity of cancer cell proliferation. Its antiproliferative effects were noted to be comparable to established chemotherapeutics at certain concentrations . -
Inflammatory Conditions :
Clinical investigations have linked higher circulating levels of pentadecanoic acid with lower incidences of chronic inflammatory diseases, supporting its role as an anti-inflammatory agent .
Scientific Research Applications
Nutritional and Health Benefits
10-Pentadecenoic acid is recognized for its potential health benefits, particularly in metabolic health and cardiovascular protection. Research indicates that it may play a role in:
- Cardiometabolic Health : Studies have shown that pentadecanoic acid (C15:0) can improve insulin sensitivity and reduce inflammation markers, which are critical factors in metabolic syndrome and cardiovascular diseases .
- Anticancer Properties : In vitro studies suggest that pentadecanoic acid can induce apoptosis in cancer cells and suppress stemness markers in breast cancer cell lines, highlighting its potential as an anticancer agent .
3.1. Dietary Supplementation
Given its essential fatty acid status, pentadecanoic acid is being explored as a dietary supplement to enhance overall health. Its incorporation into diets may help manage conditions such as:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research has identified pentadecanoic acid as a potential biomarker for non-invasive diagnosis of NAFLD .
- Skin Health : Studies have shown that continuous ingestion of pentadecyl-containing oils can improve skin elasticity and hydration, suggesting applications in dermatology .
3.2. Therapeutic Uses
The compound has been compared to established therapeutics for various conditions:
- Mood Disorders : At certain concentrations, pentadecanoic acid exhibits properties similar to bupropion, a medication used for depression and smoking cessation .
- Cancer Treatment : Its activities parallel those of common anticancer drugs like gemcitabine and paclitaxel at specific doses, indicating potential for use in cancer therapies .
Comparative Analysis with Other Fatty Acids
To better understand the unique properties of 10-pentadecenoic acid, a comparative analysis with eicosapentaenoic acid (EPA) was conducted. The following table summarizes key findings:
Property | 10-Pentadecenoic Acid (C15:0) | Eicosapentaenoic Acid (EPA) |
---|---|---|
Cytotoxicity | Non-cytotoxic at all tested concentrations | Cytotoxic at higher concentrations |
Anti-inflammatory Activities | Broad range across multiple systems | Limited compared to C15:0 |
Mechanisms of Action | AMPK activation, JAK2/STAT3 inhibition | Primarily anti-inflammatory |
Clinical Relevance | High; parallels common therapeutics | Moderate; primarily used for cardiovascular health |
Case Study 1: Cancer Cell Line Research
A study evaluated the effects of pentadecanoic acid on MCF-7 breast cancer stem cells. Results indicated significant reductions in stemness markers and induced apoptosis at specific dosages over time .
Case Study 2: Dietary Impact on NAFLD
In an animal model study examining dietary impacts on NAFLD, mice fed a diet supplemented with pentadecanoic acid exhibited improved liver function markers compared to control groups .
Q & A
Basic Research Questions
Q. How can 10TR-pentadecenoic acid be synthesized and characterized with high purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or enzymatic desaturation of precursor fatty acids. To ensure purity, combine gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) for structural confirmation. Include retention indices and spectral library matching for validation . Yield optimization requires iterative adjustments to reaction conditions (temperature, catalyst loading) and purification via column chromatography. Purity thresholds (>95%) should be confirmed using high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection .
Q. What analytical techniques are most effective for identifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is optimal for sensitivity and specificity in biological samples (e.g., plasma, tissue). Sample preparation should include lipid extraction (Folch or Bligh-Dyer methods) and derivatization (e.g., methyl ester formation) to enhance volatility. Quantitation requires internal standards (e.g., deuterated analogs) to correct for matrix effects. For spatial localization in tissues, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) can be employed .
Q. How should researchers design experiments to evaluate the anti-inflammatory effects of this compound?
- Methodological Answer : Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine production (IL-6, TNF-α) via ELISA. Include dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone). For in vivo validation, employ murine models of inflammation (e.g., carrageenan-induced paw edema) with oral or intraperitoneal administration. Statistical analysis (ANOVA with post-hoc tests) must account for biological replicates (n ≥ 6) and pre-registered protocols to minimize bias .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound across experimental models be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables influencing outcomes (e.g., cell type, dosage, exposure time). Replicate key experiments under standardized conditions, using harmonized protocols (e.g., OECD guidelines). Cross-validate findings with orthogonal assays (e.g., transcriptomics for pathway analysis vs. functional assays). Contradictions may arise from isomer-specific effects or matrix interactions, necessitating purity re-evaluation .
Q. What strategies can elucidate the interaction mechanisms of this compound with cellular targets?
- Methodological Answer : Employ molecular docking simulations (AutoDock Vina, GROMACS) to predict binding affinities to receptors like PPAR-γ or NF-κB. Validate predictions using surface plasmon resonance (SPR) for kinetic binding analysis and CRISPR-Cas9 knockout models to confirm target dependency. Integrate multi-omics data (proteomics, lipidomics) to map downstream signaling pathways .
Q. How can researchers optimize experimental designs to study the metabolic fate of this compound?
- Methodological Answer : Use isotopically labeled -10TR-pentadecenoic acid for tracer studies in hepatocytes or animal models. Analyze metabolites via LC-MS/MS with stable isotope tracing. Compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) can quantify absorption, distribution, and elimination. Consider interspecies differences by comparing rodent and human liver microsomes .
Q. Data Analysis and Integration
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using non-linear regression (GraphPad Prism). Report EC/IC values with 95% confidence intervals. For high-throughput screens, apply false discovery rate (FDR) correction. Use Bayesian hierarchical models to pool data from multiple studies, addressing heterogeneity .
Q. How should researchers integrate conflicting data on the oxidative stability of this compound?
- Methodological Answer : Compare oxidative stability indices (OSI) under controlled conditions (Rancimat method, 100°C, air flow 20 L/h). Conflicting results may stem from antioxidant co-factors (e.g., tocopherols) in natural extracts vs. synthetic preparations. Use accelerated stability testing (40°C/75% RH) with periodic peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) measurements. Multivariate analysis (PCA) can identify key variables driving instability .
Q. Interdisciplinary and Novel Approaches
Q. What in silico tools can predict the ecological impact of this compound biosynthesis in engineered microbes?
- Methodological Answer : Use genome-scale metabolic models (GEMs, e.g., COBRApy) to simulate flux distributions in recombinant strains. Combine with life cycle assessment (LCA) software (OpenLCA) to evaluate sustainability. Validate predictions using chemostat cultures and extracellular metabolomics .
Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Train neural networks (TensorFlow, PyTorch) on curated datasets of fatty acid bioactivity. Feature selection should include molecular descriptors (logP, polar surface area) and interaction fingerprints. Validate models with leave-one-out cross-validation and external test sets. Prioritize synthetic targets (e.g., halogenated analogs) predicted to enhance target binding .
Comparison with Similar Compounds
The following analysis compares 10TR-PENTADECENOIC ACID with structurally or functionally related fatty acids, focusing on chain length, double bond configuration, functional groups, and biological roles.
Structural and Functional Comparison
Table 1: Key Attributes of this compound and Analogous Compounds
Detailed Analysis of Structural Differences
Chain Length and Saturation
- This compound (C15) vs. C18 Compounds (e.g., 9(S)-HPOT): The shorter chain length of this compound (C15 vs. However, its single trans double bond contrasts with the triunsaturated, oxygenated structure of 9(S)-HPOT, a linolenic acid derivative involved in plant stress responses .
- Pentadienoic Acid (C5): PDA’s shorter chain and two double bonds increase volatility and reactivity, making it distinct from the more stable, membrane-integrated C15 trans-fatty acid .
Functional Groups
- Hydroxyl vs. Carboxyl: 15-HYDROXYPENTADECANOIC ACID’s hydroxyl group introduces hydrogen-bonding capacity, likely elevating its melting point compared to this compound. This polarity may also influence receptor binding in signaling pathways .
- Hydroperoxy Groups (9(S)-HPOT): The hydroperoxy moiety in 9(S)-HPOT renders it a reactive oxygen species (ROS) precursor, linking it to oxidative stress mechanisms—a role absent in non-oxygenated this compound .
Properties
IUPAC Name |
(E)-pentadec-10-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSAEQXOXTDAM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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